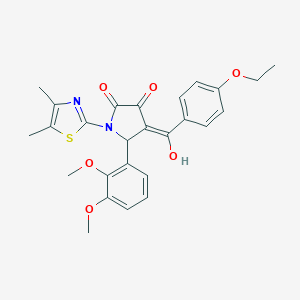![molecular formula C24H23BrN2O4 B266779 4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266779.png)
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, commonly known as BDP, is a synthetic compound with potential therapeutic applications. This compound has been subject to extensive research due to its unique chemical structure and potential medical benefits. In
Mécanisme D'action
BDP exerts its pharmacological effects through the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. BDP also activates the Nrf2 pathway, which is responsible for the regulation of cellular antioxidant defense mechanisms. These mechanisms of action make BDP a potential therapeutic agent for the treatment of inflammatory diseases and cancer.
Biochemical and Physiological Effects:
BDP has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the expression of anti-inflammatory cytokines, such as IL-10. BDP has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, BDP has been shown to have antioxidant effects, which may be beneficial in the treatment of diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using BDP in lab experiments is its specificity for the NF-κB and Nrf2 pathways, which allows for targeted inhibition and activation of these pathways. However, the synthesis of BDP is complex and requires specialized equipment and skilled chemists. Additionally, the cost of BDP may be prohibitive for some research groups.
Orientations Futures
There are several potential future directions for the research of BDP. One area of interest is the development of BDP-based drug delivery systems for the treatment of diseases that affect the central nervous system. Another potential direction is the investigation of BDP as a potential treatment for diseases associated with oxidative stress, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
In conclusion, BDP is a synthetic compound with potential therapeutic applications due to its anti-inflammatory, anti-tumor, and anti-oxidant properties. The synthesis of BDP is complex, but its specificity for the NF-κB and Nrf2 pathways allows for targeted inhibition and activation of these pathways. Further research is needed to fully understand the mechanism of action of BDP and its potential therapeutic applications.
Méthodes De Synthèse
BDP is synthesized through a multi-step process involving the condensation of 3-(dimethylamino)propylamine, 3-bromobenzaldehyde, and 2-acetylbenzo[b]furan. The final product is obtained through a cyclization reaction, which results in the formation of the pyrrolone ring. The synthesis of BDP is a complex process that requires skilled chemists and specialized equipment.
Applications De Recherche Scientifique
BDP has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties, which make it a promising candidate for the treatment of various diseases. BDP has also been investigated for its potential use in drug delivery systems due to its ability to cross the blood-brain barrier.
Propriétés
Nom du produit |
4-(1-benzofuran-2-ylcarbonyl)-5-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Formule moléculaire |
C24H23BrN2O4 |
Poids moléculaire |
483.4 g/mol |
Nom IUPAC |
3-(1-benzofuran-2-carbonyl)-2-(3-bromophenyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C24H23BrN2O4/c1-26(2)11-6-12-27-21(16-8-5-9-17(25)13-16)20(23(29)24(27)30)22(28)19-14-15-7-3-4-10-18(15)31-19/h3-5,7-10,13-14,21,29H,6,11-12H2,1-2H3 |
Clé InChI |
FLJDYUVRFKGSGM-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
SMILES canonique |
C[NH+](C)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-[(3E)-3-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-4,5-dioxo-1-(2-phenylethyl)pyrrolidin-2-yl]benzoate](/img/structure/B266696.png)
![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266698.png)
![5-[3-(allyloxy)phenyl]-1-benzyl-4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266699.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(3-methoxybenzoyl)-5-(2-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266702.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266705.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266709.png)

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266711.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266713.png)
![(E)-(3,4-dimethoxyphenyl){2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266714.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266715.png)
![methyl 2-{(3E)-3-[hydroxy(4-propoxyphenyl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B266717.png)
![3-hydroxy-1-[2-(4-morpholinyl)ethyl]-4-(4-propoxybenzoyl)-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266721.png)